molecular formula C26H19N3O2S B2457411 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine CAS No. 379235-98-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2457411
CAS No.: 379235-98-0
M. Wt: 437.52
InChI Key: NPTGBWFSAHZMSI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thienopyrimidine core, and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis. The benzodioxole moiety plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine stands out due to its thienopyrimidine core, which imparts unique electronic and steric properties. This makes it more effective in certain biological applications, particularly in targeting specific enzymes involved in cancer cell proliferation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S/c1-3-7-18(8-4-1)23-14-20-25(27-15-17-11-12-21-22(13-17)31-16-30-21)28-24(29-26(20)32-23)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTGBWFSAHZMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C=C(SC4=NC(=N3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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